molecular formula C15H14O9 B2884138 Morin hydrate CAS No. 6472-38-4

Morin hydrate

Cat. No.: B2884138
CAS No.: 6472-38-4
M. Wt: 338.268
InChI Key: AEVKYFNHIADTEI-UHFFFAOYSA-N
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Description

Historical Context and Contemporary Relevance in Phytochemical Research

Historically, morin (B1676745) was first isolated as a yellow pigment from plants belonging to the Moraceae family, such as Old Fustic (Maclura tinctoria) and Osage Orange (Maclura pomifera). unifi.itselleckchem.com Compounds from these and other botanical sources have been staples in traditional medicine for treating a variety of ailments. researchgate.netunifi.it Morin, as a principal constituent of many of these preparations, has a long-standing, albeit empirical, history of use. unifi.it

In the contemporary era of phytochemical research, morin dihydrate has transitioned from a component of traditional remedies to a subject of rigorous scientific inquiry. unifi.it It is abundantly found in various dietary sources, including the leaves, stems, and fruits of plants like the common guava (Psidium guajava), almonds, figs, and red wine. ijmrhs.comunifi.itnih.govekb.egnih.gov Its widespread availability in nature and its classification as a dietary flavonoid have made it an accessible and relevant subject for investigation. ekb.egresearchgate.netnih.gov The contemporary relevance of morin dihydrate is underscored by a vast body of research demonstrating its potent biological properties, including antioxidant, anti-inflammatory, and anti-proliferative activities. ijmrhs.comekb.egnih.gov This has established morin as a significant model compound for studying the interaction of natural phytochemicals with biological systems.

Current Research Landscape and Emerging Areas for Morin Dihydrate Studies

The current research landscape for morin dihydrate is both broad and deep, with investigations spanning numerous disease models and biological pathways. nih.gov A significant portion of research focuses on its potential as an antioxidant and anti-inflammatory agent, which are considered foundational to its other therapeutic effects. ekb.egnih.gov Studies have consistently shown that morin can scavenge free radicals and modulate key inflammatory signaling pathways such as NF-κB and MAPK. nih.govnih.govresearchgate.net

Detailed Research Findings:

Neuroprotection: Academic studies are actively exploring morin's neuroprotective effects. Research has shown it can protect neurons from damage in models of neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.govmdpi.com It has been found to attenuate neuroinflammation, suppress oxidative stress, and modulate pathways involved in neuronal survival. nih.govresearchgate.netnih.govmdpi.com For instance, in a mouse model of Parkinson's disease, dietary morin was found to prevent motor dysfunction and ameliorate dopaminergic neuronal damage by blocking the ERK-p65 pathway. nih.gov It has also been investigated for its ability to reverse neurodegeneration in models of chronic stress by boosting antioxidant defenses and suppressing neuroinflammatory pathways. researchgate.net

Anticancer Activity: The anticancer properties of morin are a major focus of investigation. Research demonstrates its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis. nih.govspandidos-publications.com Studies have explored its effects on various cancer cell lines, including breast, liver, and lung cancer. nih.govtandfonline.commdpi.com For example, morin has been shown to induce cell death in HER2-overexpressing breast cancer cells by causing an accumulation of DNA damage. spandidos-publications.com Furthermore, research indicates that morin hydrate (B1144303) can sensitize hepatoma cells to conventional chemotherapy drugs like cisplatin (B142131) by downregulating pathways that promote drug resistance. mdpi.com

Metabolic Syndromes: There is a growing body of research on the role of morin in managing metabolic disorders. nih.gov Studies in animal models of metabolic syndrome have shown that morin can ameliorate oxidative stress, inflammation, and fibrosis. nih.gov It has been observed to reverse altered levels of metabolic parameters and down-regulate inflammatory markers in hepatic tissues. nih.gov Research also points to its potential in addressing type 2 diabetes by protecting against inflammation and oxidative stress. nih.govresearchgate.net

Emerging Areas of Investigation: Beyond these established areas, research is expanding into novel mechanisms and applications. Emerging studies are examining morin's role in modulating complex cellular processes such as:

Autophagy: Some studies suggest morin's anti-inflammatory effects in conditions like atherosclerosis are linked to its ability to induce autophagy, a cellular recycling process. nih.gov

Ferroptosis: Recent investigations have begun to explore morin hydrate's capacity to modulate ferroptosis, a form of iron-dependent cell death, as a protective mechanism against chemotherapy-induced toxicity. nih.gov

Enzyme Inhibition: this compound has been identified as a specific inhibitor of certain DNA repair enzymes, such as N-methylpurine DNA glycosylase (MPG), which could be a valuable tool for studying the role of these enzymes in human diseases. nih.gov

Nanotechnology: To overcome issues with poor water solubility and bioavailability, researchers are developing nanosuspension formulations of this compound to enhance its therapeutic efficacy and delivery to target sites. mdpi.comtandfonline.com

Summary of Recent Research Findings on Morin Dihydrate
Research AreaModel SystemKey FindingsInvestigated Pathways/MechanismsCitation
NeuroprotectionMPTP-induced Parkinson's Disease Mouse ModelPrevented motor dysfunction and dopaminergic neuronal damage.Inhibition of ERK-p65 signaling pathway, reduction of neuroinflammation. nih.gov
AnticancerHuman Lung Cancer Cells (A549)Nanosuspension of this compound showed increased cytotoxicity to cancer cells.Improved solubility and bioavailability. tandfonline.com
AnticancerMelanoma Cells (MV3, B16-F10)Reduced cell viability, promoted apoptosis, and suppressed tumor growth.Activation of caspases, suppression of NF-κB. nih.gov
AnticancerHepatoma Cells (HepG2)Sensitized cancer cells to cisplatin.Downregulation of PARP-1-HMGB1 mediated autophagy. mdpi.com
Anti-inflammatoryAtherosclerosis Mouse Model (ApoE-/-)Reduced atherosclerotic plaque formation and inflammatory cytokines.Induction of autophagy via cAMP-PKA-AMPK-SIRT1 signaling. nih.gov
Metabolic SyndromeFructose-fed Rat ModelAmeliorated oxidative stress, inflammation, and fibrotic markers.Down-regulation of NF-κB, TNF-α, and TGF-β expressions. nih.gov
NeuroprotectionChronic Stress Mouse ModelAttenuated behavioral and biochemical disturbances.Reduction of oxidative stress and neuronal damage in the prefrontal cortex and hippocampus. iums.ac.irnih.gov

Rationale for In-depth Investigation of Morin Dihydrate as a Bioactive Compound

The rationale for the extensive academic investigation into morin dihydrate is multifaceted and scientifically compelling. The primary driver is its potent and diverse range of biological activities, which positions it as a valuable molecule for both therapeutic development and as a tool for basic science research. ekb.egnih.gov

The foundational properties of morin are its powerful antioxidant and anti-inflammatory effects. ekb.egnih.govresearchgate.net As a flavonoid, its polyphenolic structure allows it to effectively scavenge free radicals, thereby mitigating oxidative stress—a key pathological factor in numerous chronic diseases. researchgate.netnih.gov Its ability to inhibit key inflammatory mediators and signaling cascades, such as NF-κB, provides a clear mechanism for its anti-inflammatory action observed in various studies. nih.govresearchgate.netnih.govnih.gov

Furthermore, the scientific interest in morin dihydrate is justified by its ability to modulate a wide array of cellular signaling pathways. nih.gov Research has shown it can influence pathways critical to cell cycle regulation, apoptosis, cell survival, and metabolism, including MAPK, PI3K/AKT, and AMPK. nih.govresearchgate.netnih.gov This multi-target capability makes it a compound of interest for complex diseases that involve dysregulation of multiple signaling networks. nih.gov

Finally, morin dihydrate's natural origin and its presence in the human diet contribute to the rationale for its study. ekb.egresearchgate.net Natural compounds are often perceived as having a lower potential for toxicity, and indeed, studies have reported low toxicity for morin in various experimental models. unifi.itnih.govnih.gov This profile encourages its investigation as a potential functional food ingredient or a lead compound for drug development. nih.govnih.gov The combination of its robust bioactivity, multi-target nature, and favorable preliminary safety data provides a strong and continuing rationale for the in-depth investigation of morin dihydrate as a significant bioactive compound. researchgate.netnih.gov

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7.2H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;;/h1-5,16-19,21H;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVKYFNHIADTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040776
Record name Morin hydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654055-01-3, 6472-38-4
Record name Morin hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morin AR
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Natural Occurrence and Biosynthesis Research of Morin Dihydrate

Identification and Characterization of Botanical Sources and Distribution

Morin (B1676745) dihydrate is a yellow pigment found in a variety of plants, where it contributes to their coloration and defense mechanisms. researchgate.net It was originally isolated from members of the Moraceae family, which remains a primary source. researchgate.netacs.org

Key botanical sources of morin include:

Trees and Shrubs: Notably, morin can be isolated from the wood of Old Fustic (Maclura tinctoria) and the Osage Orange (Maclura pomifera). nih.govacs.org It is also present in the leaves of the common guava (Psidium guajava). nih.govacs.org Mulberry trees, belonging to the Morus genus within the Moraceae family, are also recognized as a source of morin. mdpi.comnih.gov

Fruits and Nuts: The compound is found in various fruits and nuts, including figs (Chlorophora tinctoria), jackfruit (Artocarpus heterophyllus), and sweet chestnut (Castanea sativa). researchgate.net Almonds (Prunus dulcis), specifically their hulls, have also been identified as containing morin. researchgate.netresearchgate.net

Vegetables and Other Plants: Onions (Allium cepa) and apples (Malus pumila), particularly the skin, are common dietary sources of morin. researchgate.net The compound has also been identified in Acridocarpus orientalis. researchgate.net

Beverages and Seaweeds: Morin is present in beverages such as red wine and various types of tea. researchgate.netresearchgate.net Additionally, certain seaweeds have been found to contain this flavonoid. researchgate.netresearchgate.net

The distribution of morin is widespread across the plant kingdom, indicating its ecological significance. The following interactive table provides a summary of some of the well-documented botanical sources of morin.

Plant SpeciesCommon NameFamilyPart(s) Containing Morin
Maclura pomiferaOsage OrangeMoraceaeWood
Maclura tinctoriaOld FusticMoraceaeWood
Psidium guajavaCommon GuavaMyrtaceaeLeaves
Morus albaWhite MulberryMoraceaeFruits, Stems, Leaves
Prunus dulcisAlmondRosaceaeHulls
Chlorophora tinctoriaFigMoraceaeFruit
Castanea sativaSweet ChestnutFagaceaeFruit
Artocarpus heterophyllusJackfruitMoraceaeFruit
Allium cepaOnionAmaryllidaceaeBulb
Malus pumilaAppleRosaceaeSkin

Investigation of Biosynthetic Pathways and Metabolic Engineering Strategies

The biosynthesis of morin, like other flavonoids, originates from the phenylpropanoid pathway, a major route for the production of secondary metabolites in plants. nih.gov This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce p-coumaroyl-CoA. researchgate.net

The subsequent key steps in flavonoid biosynthesis involve:

Chalcone Synthesis: Chalcone synthase (CHS), a pivotal enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. nih.gov

Isomerization: Chalcone isomerase (CHI) then facilitates the conversion of naringenin chalcone into naringenin, which is a central precursor for a wide array of flavonoids. researchgate.net

The precise enzymatic steps that lead from naringenin to morin are not yet fully elucidated. However, the structural differences suggest the involvement of specific hydroxylases. The conversion of flavanones like naringenin to flavonols generally requires the action of flavanone 3-hydroxylase (F3H) and flavonol synthase (FLS). Furthermore, the specific hydroxylation pattern of morin's B-ring (at the 2' and 4' positions) indicates the necessity of specific flavonoid hydroxylases, such as flavonoid 3'-hydroxylase (F3'H) and potentially a flavonoid 2'-hydroxylase (F2'H), though the exact enzymes and their sequence of action in morin biosynthesis are still under investigation.

Metabolic Engineering Strategies:

Metabolic engineering presents a promising avenue for enhancing the production of valuable flavonoids like morin in both plants and microorganisms. researchgate.net By manipulating the expression of key genes in the biosynthetic pathway, it is possible to increase the yield of desired compounds.

While the de novo biosynthesis of morin through metabolic engineering has not been extensively reported, related research provides a strong foundation. For instance, genetically engineered Escherichia coli has been successfully used for the biotransformation of morin into its glycosylated form, morin-3-O-rhamnopyranoside. researchgate.net This demonstrates the potential of microbial systems for modifying morin.

General strategies for the metabolic engineering of flavonoid production that could be applied to morin include:

Overexpression of rate-limiting enzymes in the pathway.

Downregulation of competing pathways to channel precursors towards flavonoid biosynthesis.

Introduction of novel genes from different plant species to create new pathways.

Further research into the specific genes and enzymes responsible for the final steps of morin biosynthesis is crucial for the development of targeted and efficient metabolic engineering strategies for its overproduction.

Green Synthesis Methodologies for Morin Dihydrate-Mediated Nanomaterial Production

The principles of green chemistry are increasingly being applied to the synthesis of nanomaterials to reduce the use of hazardous substances and environmentally harmful processes. nih.gov Morin dihydrate has emerged as a valuable natural product in this field, particularly in the green synthesis of metallic nanoparticles. nih.gov

Role of Morin Dihydrate as a Reducing and Capping Agent

In the green synthesis of nanoparticles, morin dihydrate can serve a dual function as both a reducing agent and a capping agent. nih.gov

Reducing Agent: The polyphenolic structure of morin, with its multiple hydroxyl groups, allows it to donate electrons, thereby reducing metal ions (e.g., Ag⁺) to their neutral metallic state (e.g., Ag⁰), which then nucleate and grow into nanoparticles. nih.gov The hydroxyl, carbonyl, and aromatic functionalities in morin play a significant role in this reduction process. mdpi.com

Capping Agent: Once the metallic nanoparticles are formed, morin molecules can adsorb onto their surface. This "capping" is crucial for stabilizing the nanoparticles and preventing them from aggregating, which would lead to a loss of their unique nanoscale properties. nih.gov The morin layer on the surface of the nanoparticles provides electrostatic stabilization. nih.gov

Optimization of Green Synthesis Parameters

The efficiency of morin dihydrate-mediated nanoparticle synthesis and the characteristics of the resulting nanoparticles are influenced by several reaction parameters. Optimization of these parameters is essential to control the size, shape, and stability of the nanomaterials.

Key parameters that can be optimized include:

Concentration of Morin Dihydrate: The concentration of morin can affect the rate of reduction and the effectiveness of capping.

Concentration of the Metal Salt Precursor: The initial concentration of the metal salt (e.g., silver nitrate) will influence the final concentration and size of the nanoparticles.

pH of the Reaction Medium: The pH can impact the ionization state of the hydroxyl groups in morin, thereby affecting its reducing and capping capabilities.

Temperature: Temperature can influence the kinetics of the reaction, with higher temperatures generally leading to faster reaction rates.

Reaction Time: The duration of the reaction will determine the extent of nanoparticle formation and growth.

For example, in one study on the synthesis of silver nanoparticles using morin hydrate (B1144303), an aqueous extract of morin hydrate was prepared by dissolving 25 mg in 50 mL of water with warming. nih.gov This extract was then treated with a silver nitrate solution to produce the nanoparticles. nih.gov The formation of silver nanoparticles was confirmed by a color change in the solution from yellowish-brown to reddish-brown and by UV-visible spectroscopy, which showed a maximum absorption peak characteristic of silver nanoparticles. nih.gov Further research focusing on the systematic optimization of these parameters will enable greater control over the properties of morin-mediated nanomaterials for various applications.

Advanced Synthetic Approaches and Derivative Research of Morin Dihydrate

Chemical Synthesis Pathways and Methodological Advancements

Table 1: Key Synthesis Methods for Morin (B1676745) and Derivatives

Method/StrategyStarting Materials/ApproachKey Features/YieldsReferences
Algar–Flynn methodNot specifiedMultigram-scale synthesis without chromatography vulcanchem.com
Phloroglucinol RoutePhloroglucinol, 2,4-dimethoxybenzaldehydeFive linear steps, 18.3% overall yield (40 g scale) acs.org
Baker–Venkataraman SynthesisMentioned as a previous routeNot detailed acs.org
Allan–Robinson RouteMentioned as a previous routeNot detailed acs.org
Green Method (Thai A. heterophyllus)Wood of Thai A. heterophyllusAcid precipitation with HCl indexcopernicus.com
Metal ChelationMorin + Oxovanadium(IV) cationSynthesized coordination compound conicet.gov.ar
Schiff Base FormationMorin + Oxime/SemicarbazideMorin oxime (2), Morin semicarbazone (3) nih.govresearchgate.net
Nanomicelle ConjugationMorin hydrate (B1144303) + Fatty acid-surfactantF68-SA nanomicelles for enhanced bioavailability researchgate.net
Nanoparticle EncapsulationMorin hydrate + Mesoporous Silica (B1680970) Nanoparticles (MSNs)AMSNPs-MOR for nanoantioxidant; MH@MSNs for melanoma therapy plos.orgmdpi.com
Cyclodextrin Inclusion ComplexesMorin + SBE-β-CD/HP-β-CDImproved solubility and bioavailability nih.gov
Derivative Synthesis (Vasorelaxant)Morin derivatives with nitrophenyl moietyEffective CaV1.2 channel blockers unisi.it

Design and Synthesis of Novel Morin Dihydrate Derivatives

The design and synthesis of novel morin dihydrate derivatives focus on augmenting its inherent bioactivity, improving its pharmacokinetic properties, and exploring new therapeutic avenues.

Structural modifications of morin are employed to enhance its biological properties researchgate.netdntb.gov.ua. One strategy involves chelation to a metal center, such as an oxovanadium(IV) cation, to potentially improve antioxidant and anticancer capacities conicet.gov.ar. Derivatives have also been synthesized by incorporating moieties, like the nitrophenyl group found in dihydropyridine (B1217469) Ca2+ antagonists, to increase the vasorelaxant activity of the flavonoid unisi.it. Furthermore, strategies such as conjugation with fatty acid-surfactant based nanomicelles aim to simultaneously enhance anticancer activity and oral bioavailability researchgate.net. Encapsulation within mesoporous silica nanoparticles (MSNs) is another approach used to improve morin's bioavailability and boost its antitumor effects, particularly in melanoma models plos.orgmdpi.com. Similarly, inclusion complexes with cyclodextrins, including sulfobutylether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), are utilized to enhance water solubility and bioavailability, thereby positively impacting its biological activities, such as antiangiogenic effects nih.gov.

The synthesis of Schiff base derivatives represents a significant avenue for structural modification. Two novel morin-Schiff base derivatives, morin oxime (2) and morin semicarbazone (3), have been successfully synthesized and characterized nih.govresearchgate.net. These derivatives have demonstrated enhanced light absorption capabilities in the UV-visible spectrum compared to the parent morin compound (1) nih.govresearchgate.net. They also exhibited a superior scavenger capacity than Trolox nih.govresearchgate.net. Notably, morin semicarbazone (3) displayed the most potent antioxidant effect, effectively reducing reactive oxygen species (ROS) generation and malondialdehyde (MDA) levels nih.govresearchgate.net. Both morin oxime (2) and morin semicarbazone (3) also showed enhanced anti-inflammatory effects compared to morin (1), evidenced by a significant reduction in interleukin (IL)-6 production nih.govresearchgate.net. These findings suggest promising photoprotective activity, positioning these Schiff base derivatives as potential ingredients for sunscreens nih.govresearchgate.net. The general synthesis of Schiff bases typically involves the reaction of an aldehyde with an amine or related nucleophile, often conducted in solvents like ethanol (B145695), sometimes with the aid of a catalyst researchgate.netmdpi.com.

Table 2: Morin Schiff Base Derivatives: Comparative Activities

CompoundDescriptionUV-Vis AbsorptionScavenger CapacityAntioxidant Effect (ROS/MDA)Anti-inflammatory Effect (IL-6)
Morin (1)Parent compoundBaselineModerateBaselineBaseline
Morin oxime (2)Schiff base derivativeEnhancedHigher than TroloxReduced ROS/MDAGreater than Morin
Morin semicarbazone (3)Schiff base derivativeEnhancedHigher than TroloxStrongest (reduced ROS/MDA)Greater than Morin

Conjugated and hybrid derivatives of morin dihydrate are synthesized to improve its delivery and efficacy. Strategies include the creation of fatty acid-surfactant based nanomicelles of this compound (MH) to enhance its oral bioavailability and anticancer activity researchgate.net. Morin has also been incorporated into mesoporous silica nanoparticles (MSNs), forming AMSNPs-MOR, which serve as a potential nanoantioxidant material plos.org. Furthermore, the encapsulation of this compound (MH) within MSNs has been explored to improve its bioavailability and enhance antitumor effects in melanoma cells mdpi.com. Inclusion complexes with cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), are prepared to increase morin's water solubility and bioavailability, thereby positively influencing its biological activities, including antiangiogenic effects nih.gov.

Table 3: Morin Conjugated/Hybrid Derivatives and Applications

Derivative TypeDescription/ApproachApplication/EnhancementReferences
Fatty acid-surfactant nanomicellesF68-SA conjugated nanomicelles of MHEnhanced anticancer activity and oral bioavailability researchgate.net
Mesoporous Silica Nanoparticles (MSNs)AMSNPs-MORPotential nanoantioxidant plos.org
Mesoporous Silica Nanoparticles (MSNs)MH encapsulation in MSNsEnhanced bioavailability, antitumor effects in melanoma mdpi.com
Cyclodextrin Inclusion ComplexesMorin + SBE-β-CD/HP-β-CDImproved water solubility and bioavailability, enhanced antiangiogenic activity nih.gov
Metal ComplexesMorin + Oxovanadium(IV) cationImproved antioxidant and anticancer capacities conicet.gov.ar
Acetylated DerivativesPenta-acetylated morin-1Most efficacious Ca2+ antagonist, superior vasorelaxant profile unisi.it

Mechanistic Investigations of Morin Dihydrate S Biological Activities Pre Clinical and in Vitro Focus

Modulation of Cellular Signaling Pathways

Inhibition of TREM-1/TLR4-Mediated Inflammatory Responses

Morin (B1676745) hydrate (B1144303) (MH) has demonstrated a significant role in attenuating inflammatory responses, particularly through the modulation of the TREM-1/TLR4 signaling pathway. Studies indicate that MH effectively reduces macrophage-mediated inflammation by inhibiting this pathway, which is crucial in the development of various inflammatory conditions researchgate.netfrontiersin.orgnih.govnih.gov. Specifically, MH has been shown to decrease the expression of both Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) and Toll-Like Receptor 4 (TLR4) in both in vitro and in vivo experimental models researchgate.netnih.govnih.gov. This inhibitory effect on TREM-1 and TLR4 expression is further amplified when TREM-1 is experimentally reduced using small interfering RNA (siRNA) researchgate.net. Furthermore, MH acts upstream of the NF-κB pathway, a central regulator of inflammatory responses. It suppresses the degradation of IκBα, thereby preventing the translocation of NF-κB p65 into the nucleus nih.gov. This inhibition consequently reduces the production of pro-inflammatory cytokines such as tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), and IL-6 nih.gov. Beyond its direct impact on the TREM-1/TLR4 axis, MH also exhibits hepatoprotective activity by regulating hepatic oxidative stress through the enhancement of the nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) antioxidant pathway researchgate.netnih.gov.

Data Table 4.1.7: Effects of Morin Hydrate on TREM-1/TLR4 Mediated Inflammatory Pathways

Pathway Component/CytokineEffect of this compound (MH)Reference(s)
TREM-1 ExpressionDecreased researchgate.netnih.govnih.gov
TLR4 ExpressionDecreased researchgate.netnih.govnih.gov
IκBα DegradationSuppressed nih.gov
NF-κB p65 TranslocationInhibited nih.gov
TNF-αReduced nih.gov
IL-1βReduced nih.gov
IL-6Reduced nih.gov
Nrf2/HO-1 PathwayEnhanced researchgate.netnih.gov

Agonism of PPAR-γ Transcription Factors

Morin has been identified as a potential agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in various cellular processes, including inflammation and metabolism nih.govnih.gov. In vitro studies have demonstrated that morin can bind to PPAR-γ and activate it in a manner dependent on the receptor nih.gov. This activation leads to an increase in the expression of specific target genes, such as PDK4 and CD36, and notably, PTEN nih.gov. PTEN is a tumor suppressor gene that also plays a role in inhibiting angiogenesis by suppressing the PI3K/Akt signaling pathway nih.govdntb.gov.ua. Furthermore, morin's agonism of PPAR-γ has been linked to the inhibition of T helper 17 (Th17) cell differentiation, a process implicated in autoimmune and inflammatory diseases like rheumatoid arthritis nih.gov. This inhibitory effect appears to be mediated by the limitation of fatty acid synthesis, specifically through the repression of Fatty Acid Synthase (FASN) transcription, which is influenced by the interaction between PPAR-γ and the transcription factor Sp1 nih.gov. The anti-inflammatory actions of PPAR-γ agonists, including morin, are often attributed to the upregulation of PTEN dntb.gov.ua.

Data Table 4.1.8: this compound's Interaction with PPAR-γ Pathway

Target/ProcessEffect of this compound (MH)Mechanism/Associated PathwayReference(s)
PPAR-γAgonist, Binds, ActivatesDirect binding, Activation nih.gov
PDK4Increased expressionPPAR-γ dependent nih.gov
CD36Increased expressionPPAR-γ dependent nih.gov
PTENIncreased expressionPPAR-γ target, Inhibits PI3K/Akt nih.govdntb.gov.ua
Th17 DifferentiationInhibitedPPAR-γ activation nih.gov
Fatty Acid SynthesisLimitedFASN transcription repression nih.gov
Sp1Interacts with PPAR-γInfluences FASN nih.gov

Modulation of Notch1-Snail Signalling Pathway

This compound (MH) has been shown to modulate the Notch1-Snail signaling pathway, a critical pathway involved in cellular differentiation and development, and implicated in various pathological conditions, including diabetic nephropathy researchgate.netunar.ac.id. In the context of kidney health, reduction in nephrin (B609532) expression is a hallmark of diabetic nephropathy, and evidence suggests that the Notch1/Snail pathway is essential for regulating nephrin expression researchgate.netunar.ac.id. Specifically, activation of Notch1 can lead to increased production of Snail, a transcription factor that suppresses nephrin production unar.ac.id. Studies have indicated that MH treatment can ameliorate nephrotoxicity and protect podocytes in models of type-2 diabetes, partly by increasing nephrin expression through the modulation of this pathway researchgate.netunar.ac.idresearchgate.net. Molecular docking studies have also supported the binding affinity of MH with proteins within this pathway researchgate.netunar.ac.id. By influencing the Notch1/Snail signaling, MH appears to promote glomerular filtration and protect renal function in diabetic conditions researchgate.netunar.ac.idresearchgate.net.

Data Table 4.1.9: this compound's Modulation of Notch1-Snail Pathway

Pathway Component/OutcomeEffect of this compound (MH)Relevant ConditionReference(s)
Notch1ModulatedDiabetic Nephropathy researchgate.netunar.ac.id
SnailModulatedDiabetic Nephropathy researchgate.netunar.ac.id
Nephrin ExpressionIncreasedDiabetic Nephropathy researchgate.netunar.ac.idresearchgate.net

Mechanisms of Apoptosis Induction and Cell Cycle Regulation

Role in Caspase Cascade Activation (e.g., caspase-3, -8, -9)

Data Table 4.2.1: this compound's Impact on Apoptosis-Related Proteins and Caspases

Protein/EnzymeEffect of this compound (MH)Associated Pathway/ProcessReference(s)
BaxIncreasedApoptosis, Mitochondrial Pathway mdpi.comresearchgate.netfusabil.org
Bcl-2Decreased/DownregulatedApoptosis, Mitochondrial Pathway mdpi.comresearchgate.netfusabil.org
Bax/Bcl-2 RatioIncreasedMitochondrial Permeabilization mdpi.com
Cytochrome cIncreased cytosolic releaseApoptosis Initiation mdpi.comresearchgate.net
Caspase-3Activated/IncreasedEffector Caspase, Apoptosis Execution mdpi.comresearchgate.netresearchgate.netfusabil.org
Caspase-8ActivatedExtrinsic Pathway, Apoptosis researchgate.netresearchgate.net
Caspase-9ActivatedIntrinsic Pathway, Apoptosis mdpi.comresearchgate.net
BIDIncreasedApoptosis mdpi.com
ROSIncreasedApoptosis, Mitochondrial Damage researchgate.netresearchgate.net
Mitochondrial Membrane PotentialDecreasedApoptosis Initiation researchgate.netresearchgate.net

Regulation of PARP-1-HMGB1 Mediated Autophagy

This compound (MH) plays a crucial role in modulating autophagy, particularly in the context of chemotherapy resistance, by targeting the PARP-1/HMGB1 signaling pathway mdpi.commdpi.comspandidos-publications.comsciprofiles.com. This pathway is implicated in the development of resistance to chemotherapeutic agents like cisplatin (B142131), where PARP-1 activation leads to the poly-ADP-ribosylation of HMGB1. This modification contributes to chemoresistance by upregulating autophagy, a cellular self-degradation process that can promote cell survival mdpi.commdpi.comspandidos-publications.comsciprofiles.com. HMGB1 is identified as a key pro-autophagic protein that enhances cell survival and inhibits apoptosis spandidos-publications.com. The mechanisms by which HMGB1 promotes autophagy include nuclear HMGB1 activating autophagy via HSPB1 regulation, cytoplasmic HMGB1 binding to Beclin-1 to initiate autophagosome formation, and extracellular HMGB1 activating AGER-mediated class III PI3K mdpi.comspandidos-publications.com. MH has been shown to reverse cisplatin resistance by suppressing this PARP-1-mediated autophagy mdpi.comsciprofiles.com. Specifically, MH reduces the expression of PARP-1 and significantly decreases HMGB1 cytoplasmic translocation, thereby inhibiting the HMGB1-Beclin1 complex formation mdpi.comsciprofiles.com. By inhibiting PARP-1 activation, MH effectively curtails HMGB1-mediated autophagy, leading to increased susceptibility of cancer cells to cytotoxic agents and promoting apoptosis mdpi.comsciprofiles.com. In combination with cisplatin, MH has demonstrated efficacy in reversing drug resistance through the regulation of HMGB1 and microtubule-associated protein 1A/1B light chain 3B (LC3) I/II mdpi.comsciprofiles.com.

Data Table 4.2.2: this compound's Effects on PARP-1/HMGB1-Mediated Autophagy

Molecular Target/ProcessEffect of this compound (MH)Mechanism/ContextReference(s)
PARP-1Inhibited/SuppressedReversal of chemoresistance mdpi.commdpi.comsciprofiles.com
HMGB1Reduced cytoplasmic translocationSuppression of autophagy mdpi.comsciprofiles.com
HMGB1-Beclin1 ComplexInhibited formationAutophagy regulation mdpi.comsciprofiles.com
AutophagySuppressed/InhibitedReversal of chemoresistance mdpi.commdpi.comsciprofiles.com
LC3 I/IIRegulatedAutophagy marker mdpi.comsciprofiles.com
Cell Sensitivity to CisplatinIncreasedReversal of resistance mdpi.comsciprofiles.com

Inhibition of Necroptosis Signaling Pathways (e.g., RIPK1/RIPK3/MLKL)

This compound (MH) has also demonstrated the capacity to inhibit necroptosis, a programmed form of necrosis regulated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL) nih.govnih.govfrontiersin.org. Necroptosis plays a significant role in neuronal death in neurodegenerative disorders, and MH has been investigated for its potential to modulate this pathway nih.govnih.gov. Studies in models of Huntington's disease (HD) have shown that MH administration can inhibit necroptosis by significantly decreasing the levels of key necroptosis-associated proteins, including phosphorylated RIPK1 (p-RIPK1), phosphorylated RIPK3 (p-RIPK3), and phosphorylated MLKL (p-MLKL) nih.govnih.gov. This inhibition of the RIPK1/RIPK3/MLKL axis suggests that MH can interfere with the formation and activation of the necrosome complex, thereby preventing the downstream events that lead to cell membrane rupture and cell death characteristic of necroptosis nih.govnih.govfrontiersin.org. MH's ability to inhibit necroptosis, alongside its effects on apoptosis and neuroinflammation, contributes to its neuroprotective actions nih.govnih.gov.

Data Table 4.2.3: this compound's Effects on Necroptosis Pathway Components

Protein/Pathway ComponentEffect of this compound (MH)Associated ProcessReference(s)
RIPK1Decreased (phosphorylated)Necroptosis nih.govnih.gov
RIPK3Decreased (phosphorylated)Necroptosis nih.govnih.gov
MLKLDecreased (phosphorylated)Necroptosis nih.govnih.gov
TNF-αDecreasedNecroptosis/Inflammation nih.govnih.gov
NecroptosisInhibitedProgrammed Necrosis nih.govnih.gov

Advanced Delivery Systems Research for Morin Dihydrate

Development and Characterization of Nanocarrier Systems

The development of nanocarrier systems has been pivotal in improving the delivery characteristics of Morin (B1676745) dihydrate. These systems are designed to encapsulate MH, protect it from degradation, and facilitate its controlled release, ultimately leading to improved bioavailability and therapeutic efficacy.

Mesoporous Silica (B1680970) Nanoparticles (MSNs) for Encapsulation

Mesoporous silica nanoparticles (MSNs) have emerged as promising carriers for Morin dihydrate due to their high surface area, tunable pore size, and good biocompatibility. Research has demonstrated successful encapsulation of MH within MSNs, leading to enhanced solubility and controlled release.

Characterization Findings: Spheroidal MSNs with a mean size of 56.3 ± 6.5 nm and a specific surface area of 816 m²/g have been synthesized. Using an evaporation method, MH was loaded with a high loading capacity of 28.3% and an exceptional loading efficiency of 99.1% mdpi.comnih.govua.ptresearchgate.net. Alternative methods, such as adsorption via silane (B1218182) polymerization, have yielded MSiNPs with sizes between 50-130 nm and a loading efficiency of 10.28 ± 0.22% researchgate.net.

Release Profile: In vitro release studies indicate that MH release from MH-MSNs is enhanced in acidic environments (pH 5.2), suggesting improved solubility in tumorous tissues mdpi.comnih.govua.pt. In simulated gastric fluid (pH 1.2), MH release was less than 40% within 2 hours, reaching a plateau, while in simulated intestinal fluid (pH 6.8), a higher release rate was observed nih.gov.

Table 1: Characterization of Morin Dihydrate Loaded Mesoporous Silica Nanoparticles (MSNs)

ParameterValue (Typical)Source(s)
Mean Particle Size56.3 ± 6.5 nm (Spheroidal) mdpi.comnih.govua.ptresearchgate.net
50-130 nm researchgate.net
Specific Surface Area816 m²/g mdpi.comnih.govua.ptresearchgate.net
Loading Capacity28.3% mdpi.comnih.govua.ptresearchgate.net
10.28 ± 0.22% researchgate.net
Loading Efficiency99.1% mdpi.comnih.govua.ptresearchgate.net
Release (pH 5.2)Enhanced mdpi.comnih.govua.pt
Release (pH 6.8)Higher than acidic pH nih.gov
Release (pH 1.2)<40% at 2h (plateau) nih.gov

Solid Lipid Nanoparticles (SLNs) as Carriers

Solid Lipid Nanoparticles (SLNs) offer a promising platform for encapsulating hydrophobic drugs like Morin dihydrate, leveraging their lipid matrix for sustained release and improved stability.

Characterization Findings: SLNs loaded with Morin (MRN-SLNs) prepared via solvent emulsification/diffusion methods using lipids such as Compritol® 888 ATO (COM) or Phospholipon® 80H (PHO) exhibited hydrodynamic radii ranging from 60 to 70 nm mdpi.comnih.govnih.gov. These nanoparticles typically possess negative zeta potentials, around -30 mV and -22 mV for COM and PHO-based systems, respectively, indicating good physical stability mdpi.comnih.govnih.gov. High encapsulation efficiencies, approximately 99% (w/w), have been reported mdpi.comnih.govnih.gov.

Release Profile: In vitro release studies demonstrated that approximately 60% of MRN was released within 24 hours, followed by a sustained release over 10 days, highlighting the controlled release capabilities of SLNs mdpi.comnih.govnih.gov.

Table 2: Characterization of Morin Dihydrate Loaded Solid Lipid Nanoparticles (SLNs)

ParameterValue (Typical)Source(s)
Hydrodynamic Radius60-70 nm mdpi.comnih.govnih.gov
Zeta Potential-30 mV (MRN-SLNs-COM) / -22 mV (MRN-SLNs-PHO) mdpi.comnih.govnih.gov
Encapsulation Efficiency~99% (w/w) mdpi.comnih.govnih.gov
Release (24h)~60% mdpi.comnih.govnih.gov
Release (Sustained)Within 10 days mdpi.comnih.govnih.gov

Polymeric Nanoparticles (e.g., PLGA, HA-PBCA) for Targeted Delivery

Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or hyaluronic acid-poly(butyl cyanoacrylate) (HA-PBCA), offer versatile platforms for drug delivery, including targeted approaches.

Characterization Findings: HA-PBCA block copolymer nanoparticles, either plain (MH-PNs) or mixed with D-alpha-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) (MH-MNs), have been developed. MH-PNs exhibited a mean diameter of 170.36±2.21 nm with a PDI of 0.130±0.089. The inclusion of TPGS in MH-MNs resulted in smaller particle sizes (~134.73±1.85 nm) and a more negative zeta potential (-31.72±0.17 mV), indicating improved stability. Drug loading for MH-MNs was approximately 7.51%±0.29% nih.govnih.govresearchgate.netdovepress.com. PLGA nanoparticles loaded with MH (NP-MH) showed an average size of 237 ± 17 nm ucm.esmdpi.com. Functionalization of PLGA NPs with phenylalanine-phenylalanine dipeptide (NPphe-MH) also demonstrated high encapsulation efficiencies for MH mdpi.comucm.es.

Targeted Delivery: The HA-PBCA nanoparticles showed internalization mediated by CD44 receptors nih.govnih.govresearchgate.netdovepress.com. Functionalization of PLGA nanoparticles with a phenylalanine dipeptide aimed to enhance brain targeting, with NPphe-Rh remaining in the brain for at least 2 hours post-administration, suggesting improved BBB penetration compared to non-functionalized nanoparticles mdpi.comucm.es.

Table 3: Characterization of Morin Dihydrate Loaded Polymeric Nanoparticles

Nanoparticle TypeFormulationMean Particle Size (nm)PDIZeta Potential (mV)Drug Loading (%)NotesSource(s)
HA-PBCAMH-PNs170.36 ± 2.210.130 ± 0.089Negative4.67 ± 0.71Plain nanoparticles nih.govnih.govresearchgate.netdovepress.com
MH-MNs134.73 ± 1.85~0.056±0.013-31.72 ± 0.177.51 ± 0.29Mixed with TPGS, enhanced uptake/cytotoxicity nih.govnih.govresearchgate.netdovepress.com
PLGANP-MH237 ± 17N/AN/AN/ANon-functionalized ucm.esmdpi.comucm.es
NPphe-MHN/AN/AN/AHigh EEPhenylalanine-functionalized for brain target mdpi.comucm.es
PLGA/HSAMor-Cu-PLGA185 ± 7.5N/AN/AN/AFor morin-Cu(II) complex researchgate.net

Microemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Microemulsions (MEs) and SNEDDS are liquid formulations that spontaneously form nano-sized emulsions upon contact with aqueous media, significantly enhancing the solubility and bioavailability of poorly soluble drugs like Morin dihydrate.

Characterization Findings: Optimized MOR-SNEDDS formulations have demonstrated very small droplet sizes, with values as low as 32.8 nm and a PDI of 0.089 dovepress.comnih.gov. Other SNEDDS formulations reported droplet sizes in the range of 20-100 nm dovepress.com or around 124.3 nm with a PDI of 0.105 sciopen.com. Microemulsions have shown globule sizes around 227.5 nm with a PDI of 0.323 nm tandfonline.comtandfonline.com. High drug content (e.g., 98.2±0.4%) and good emulsifying ability have been noted tandfonline.comtandfonline.com. Solidified SNEDDS (S-SNEDDS) formulations achieved particle sizes of 52 ± 4.25 nm with a PDI of 0.133 ± 0.06 pharmaexcipients.com.

Solubility and Release: These systems effectively enhance Morin dihydrate's solubility and facilitate rapid drug release; for instance, one microemulsion formulation showed 94.05% release in 240 minutes tandfonline.comtandfonline.com.

Table 4: Characterization of Morin Dihydrate Loaded Microemulsions and SNEDDS

System TypeFormulation DescriptionDroplet Size (nm)PDIDrug Content (%)Release (%)NotesSource(s)
SNEDDSOptimized MOR-SNEDDS32.80.089N/AN/AHigh stability and permeability dovepress.comnih.gov
MH-loaded NMD-SNEDDS124.30.105N/A97.2 (15 min)Enhanced NMD absorption, P-gp inhibition sciopen.com
S-SNEDDS (SOF-2)52 ± 4.250.133 ± 0.06N/AN/AFree-flowing, amorphous transformation pharmaexcipients.com
MicroemulsionMorin hydrate (B1144303) loaded microemulsion (Optimized F2)227.50.32398.2 ± 0.494.05 (240 min)Intranasal delivery, higher brain/blood concentrations than plain drug tandfonline.comtandfonline.comresearchgate.net
SNEDDSPhospholipid complex based SNEDDS20-100N/AN/AN/AImproved liposolubility dovepress.com

Nanosuspension Formulations for Enhanced Properties

Nanosuspension (NS) formulations involve reducing the particle size of Morin dihydrate to the nanometer range, which significantly improves its dissolution rate, solubility, and consequently, its oral bioavailability.

Characterization Findings: Optimized MH nanosuspension formulations (MHNS) have been developed with particle sizes less than 100 nm researchgate.netresearchgate.netnih.gov. These formulations are capable of increasing the aqueous solubility and dissolution rate of MH.

Enhanced Properties: The nanosuspension approach not only improves the physiochemical properties of MH but also enhances its therapeutic efficacy, as demonstrated by increased cytotoxicity against cancer cells researchgate.netnih.gov.

Table 5: Characterization of Morin Dihydrate Nanosuspensions (MHNS)

ParameterValue (Typical)Source(s)
Particle Size<100 nm researchgate.netresearchgate.netnih.gov
Aqueous SolubilityIncreased researchgate.netresearchgate.netnih.gov
Dissolution RateIncreased researchgate.netresearchgate.netnih.gov
Therapeutic EfficacyIncreased researchgate.netnih.gov

Formulation Strategies for Enhanced Pre-clinical Pharmacokinetics

The application of advanced delivery systems has consistently shown significant improvements in the pharmacokinetic profiles of Morin dihydrate in pre-clinical studies, addressing its poor oral bioavailability.

SNEDDS and Microemulsions: MOR-SNEDDS formulations have demonstrated a substantial increase in the area under the plasma concentration-time curve (AUC₀-t) by 10.43 times compared to a simple Morin suspension dovepress.comnih.gov. Similarly, MH-loaded NMD-SNEDDS achieved a four-fold increase in oral bioavailability compared to the pure drug suspension sciopen.com. Microemulsion systems, particularly when administered intranasally, have shown higher brain and blood drug concentrations compared to plain Morin hydrate, bypassing systemic circulation limitations tandfonline.comtandfonline.comresearchgate.net.

SLNs and Polymeric Nanoparticles: SLNs have demonstrated significant improvements in the pharmacokinetics of encapsulated MH nih.govresearchgate.net. Hydroxyethyl (B10761427) starch-deoxycholic acid nanoparticles (HES-DOCA-NPs) loaded with Morin exhibited a significantly longer half-life and higher systemic exposure (elimination half-life and AUC) compared to free Morin nih.gov. PLGA nanoparticles also showed improved pharmacokinetic profiles, with functionalized nanoparticles demonstrating potential for brain targeting mdpi.comucm.es.

Nanosuspensions: MH nanosuspension formulations have improved the oral bioavailability of MH, with studies reporting up to a 2.87-fold increase in oral bioavailability for optimized solid lipid nanoparticles (MS-SLNs) researchgate.netresearchgate.netnih.gov.

Table 6: Pharmacokinetic Enhancements of Morin Dihydrate Delivery Systems

Delivery SystemEnhancement MetricMagnitude of ImprovementComparison BasisSource(s)
MOR-SNEDDSAUC₀-t10.43 timesMOR suspension dovepress.comnih.gov
MH-loaded NMD-SNEDDSOral Bioavailability4-foldPure drug suspension sciopen.com
NMD-SNEDDSOral Bioavailability3-foldPure drug suspension sciopen.com
MS-SLNsOral Bioavailability2.87-foldMorin suspension researchgate.net
Morin/HES-DOCA-NPsSystemic ExposureLonger half-life, higher AUCFree drug Morin nih.gov
MH-loaded MicroemulsionBrain/Blood ConcentrationHigherPlain this compound tandfonline.comtandfonline.comresearchgate.net
MH NanosuspensionOral BioavailabilityImprovedN/A researchgate.netnih.gov
SLNsPharmacokineticsSignificant improvementEncapsulated MH vs free nih.govresearchgate.net

Compound List:

Morin Dihydrate (this compound, MH, Morin)

Mesoporous Silica Nanoparticles (MSNs)

Solid Lipid Nanoparticles (SLNs)

Poly(lactic-co-glycolic acid) (PLGA)

Hyaluronic acid-poly(butyl cyanoacrylate) (HA-PBCA)

D-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS)

Self-nanoemulsifying Drug Delivery Systems (SNEDDS)

Microemulsions (MEs)

Nanosuspensions (NS)

Human Serum Albumin (HSA)

Compritol® 888 ATO (COM)

Phospholipon® 80H (PHO)

Capmul MCM

Cremophor RH 40

Cremophor EL

Transcutol HP

Neusilin US2

Aerosil 200

Polyvinyl Alcohol (PVA)

Hydroxyethyl Starch (HES)

Deoxycholic acid (DOCA)

Rhodamine B (Rh-B)

Phenylalanine-phenylalanine dipeptide

Approaches to Improve Aqueous Solubility and Dissolution Rate

Morin dihydrate's low aqueous solubility (reported as 18 µg/mL tandfonline.com or 32.69 µg/mL researchgate.net) is a primary barrier to its effective delivery. Solubility is also pH-dependent, increasing with pH, with higher solubility observed in basic media compared to acidic or neutral conditions researchgate.netresearchgate.netrsc.org. Degradation rates also increase with pH researchgate.netrsc.org. To address this, several strategies employing nanocarriers have been investigated:

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS formulations, composed of oil, emulsifier, and co-emulsifier, are designed to enhance the dissolution capacity of poorly soluble drugs, thereby improving their absorption rate and extent nih.govdovepress.comsciopen.comacs.org. Studies have shown that SNEDDS can significantly increase MH's solubility in preconcentrates nih.gov.

Solid Lipid Nanoparticles (SLNs): SLNs offer a promising approach to overcome the poor aqueous solubility and low oral bioavailability of MH by encapsulating the drug within a lipid matrix nih.govmdpi.com. Solvent emulsification/diffusion methods are commonly employed for their preparation mdpi.com.

Mesoporous Silica Nanoparticles (MSNs): MSNs have been utilized to enhance the solubility and dissolution rate of MH, demonstrating improved release profiles mdpi.comnih.gov.

Niosomes: These vesicular systems, formed from non-ionic surfactants, have shown good entrapment efficiency and stability, contributing to improved solubility and delivery researchgate.net.

Nanomicelles: Formulations involving pluronic F68 and stearic acid conjugated nanomicelles have been developed to increase the oral bioavailability of MH researchgate.net. Similarly, mixed micelle formulations incorporating Pluronic F127 and Tween 80 enhance solubilization jst.go.jp.

Microemulsions: Microemulsion systems can effectively enhance drug solubilization, leading to improved drug loading capacity and absorption tandfonline.com.

The pH-dependent nature of MH solubility is a critical factor. While higher pH environments promote solubility, they can also increase degradation rates researchgate.netrsc.orgmdpi.comnih.gov. Therefore, delivery system design must consider the physiological pH range of the gastrointestinal tract and target sites.

Pre-clinical Investigations of Enhanced Bioavailability

The administration of Morin dihydrate via conventional routes results in very low absolute oral bioavailability, often less than 1% jst.go.jpresearchgate.net. Advanced delivery systems have demonstrated substantial improvements in this regard:

SNEDDS: Pharmacokinetic studies have indicated that MOR-SNEDDS increased the area under the plasma concentration-time curve (AUC0-t) by 10.43 times compared to a morin suspension nih.gov. Another study reported a 2.97-fold increment in oral bioavailability with a solid SNEDDS formulation pharmaexcipients.com. Furthermore, MH-loaded Nimodipine-SNEDDS formulations showed a 3-fold and 4-fold increase in oral bioavailability compared to the pure drug suspension sciopen.com.

Niosomes: Niosomal formulations have shown a 1.3-2.7 fold increase in AUC0-8 compared to a simple MH solution researchgate.net.

Solid Lipid Nanoparticles (SLNs): SLNs have demonstrated significant improvements in the pharmacokinetics of encapsulated MH nih.gov, with one study reporting a 2.87-fold increment in oral bioavailability in rats researchgate.net.

Mixed Micelles: A mixed micelle formulation with Pluronic F127 and Tween 80 dramatically increased the absolute bioavailability of morin from 0.4% to 11.2% jst.go.jp.

P-glycoprotein (P-gp) Inhibition: Morin itself acts as an inhibitor of P-glycoprotein, a key efflux transporter. This P-gp inhibitory action contributes to enhanced bioavailability by reducing drug extrusion from cells and potentially improving absorption across intestinal and other biological barriers jst.go.jpunifi.it.

These findings underscore the efficacy of nanocarrier-based systems in significantly boosting the systemic exposure of Morin dihydrate.

Evaluation of Targeted Delivery Mechanisms (e.g., Blood-Brain Barrier Penetration)

Targeting specific tissues, such as the central nervous system (CNS), requires strategies to overcome physiological barriers like the blood-brain barrier (BBB). Morin dihydrate exhibits limited permeability across the BBB nih.gov.

Nanosystems for BBB Penetration: Polymeric nanoparticles (NPs), including those made from PLGA, are being explored to facilitate drug passage across the BBB nih.gov. MH-loaded micellar nanocarriers have shown markedly improved ability to cross the BBB researchgate.net. Ex vivo studies with niosomes indicated potential for BBB penetration and brain accumulation researchgate.net.

Intranasal Delivery: Intranasal administration of MH-loaded microemulsions is investigated as a strategy to bypass the BBB and deliver the drug directly to the brain via nasal olfactory neurons tandfonline.com.

GM1 Micelles: Ganglioside GM1 micelles have demonstrated BBB-overcoming capabilities, allowing doxorubicin (B1662922) delivery to the brain dovepress.com.

Functionalization: Functionalizing NPs with targeting ligands, such as peptides, can enhance their affinity for the brain and improve CNS access nih.gov.

The ability of these advanced delivery systems to achieve targeted delivery, particularly to the brain, is a critical area of ongoing research for treating neurodegenerative diseases and brain cancers.

In Vitro Release Kinetics and Mechanistic Modeling from Delivery Systems

Understanding how Morin dihydrate is released from its delivery vehicles is crucial for predicting its in vivo behavior and optimizing therapeutic efficacy. Various kinetic models are employed to analyze these release profiles.

Analysis of Release Profiles and Fitting to Kinetic Models

The release of MH from different nanocarriers often exhibits a biphasic pattern, characterized by an initial burst release followed by a more sustained release phase researchgate.netmdpi.com.

Kinetic Models: Data from in vitro release studies are commonly fitted to several mathematical models, including the zero-order, first-order, Higuchi, and Korsmeyer–Peppas (K-P) models mdpi.commdpi.comnih.gov.

The Korsmeyer–Peppas model is frequently used to describe drug release from polymeric systems. The release exponent 'n' in this model provides insight into the release mechanism. For MH-loaded mesoporous silica nanoparticles (MH-MSNs), an exponent of n=0.311 was observed, suggesting a Fickian diffusion-controlled release mechanism mdpi.com.

The Weibull model has also been successfully applied to describe MH release profiles from niosomes mdpi.comresearchgate.net. Niosomal formulations using Tween 60 exhibited the highest release rate among tested formulations researchgate.net.

The Higuchi model is often used for matrix-based systems, indicating diffusion as the primary release mechanism mdpi.com.

Release Characteristics:

MH release from MH-MSNs showed enhancement at pH 5.2 compared to pH 7.4 mdpi.comnih.gov.

Solid lipid nanoparticles (SLNs) loaded with MRN typically show about 60% release within 24 hours, followed by sustained release over 10 days mdpi.comnih.gov.

Microemulsion formulations demonstrated rapid drug release, with up to 94.05% release observed in 240 minutes tandfonline.com.

Polymeric nanoparticles (NPs) can exhibit an initial burst release followed by a sustained release phase, with release rates potentially influenced by pH mdpi.comnih.gov.

Impact of pH on Drug Release Characteristics

The pH of the release medium significantly influences the release kinetics of Morin dihydrate from various delivery systems, often correlating with its solubility and the properties of the nanocarrier.

Enhanced Release at Lower pH: Studies indicate that MH release from MH-MSNs is enhanced at pH 5.2 compared to pH 7.4 mdpi.comnih.gov. This is attributed to the increased solubility of MH in mildly acidic conditions, facilitating its diffusion from the carrier.

pH-Dependent Carrier Behavior: pH-sensitive nanoparticles are designed to alter their structure or solubility in response to pH changes, thereby controlling drug release bsmiab.org. For instance, certain polymeric nanoparticles show an increased release rate in acidic environments, which is characteristic of the tumor microenvironment nih.gov.

Degradation at Higher pH: While higher pH promotes solubility, it also leads to increased degradation of MH researchgate.netrsc.orgmdpi.comnih.gov. For example, at pH 7.4, MH degradation was observed to be 15.9% after 48 hours, whereas at pH 5.2, it was less than 3% mdpi.comnih.gov. This highlights the need for careful formulation design to balance solubility enhancement and stability.

Compound List

Morin dihydrate (this compound, MH, Morin)

Doxorubicin (DOX)

Nimodipine (NMD)

Talinolol

Etoposide

Tamoxifen

Vinblastine

Nicardipine

Methotrexate

Paclitaxel

Daunomycin

Chrysin (Chr)

Curcumin (Cur)

5-fluorouracil (B62378) (5-Fu)

Icaritin (Ica)

Lucifer yellow

Analytical Methodologies in Morin Dihydrate Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography is the cornerstone for the analysis of morin (B1676745) dihydrate, enabling its separation from other components for accurate quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most prevalently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods are widely employed for the analysis of flavonoids like morin due to their high accuracy and precision. semanticscholar.org The development of a robust HPLC method is a critical step to ensure reliable and reproducible results for the estimation of morin in various matrices, including bulk drugs, pharmaceutical formulations, and biological fluids like human plasma. semanticscholar.orgijtiir.com

Method validation is performed according to the guidelines of the International Conference on Harmonisation (ICH) to ensure the method is suitable for its intended purpose. ijtiir.commdpi.com Key validation parameters include specificity, linearity, range, accuracy, precision (intra-day and inter-day), limit of detection (LOD), and limit of quantification (LOQ). ijtiir.comucm.es For instance, one validated method demonstrated linearity in the concentration range of 1-12 ng/mL with a correlation coefficient (R²) of 0.999. ijtiir.com Another study established a linear range of 100-500 ng/mL for morin in human plasma. semanticscholar.org The sensitivity of these methods is highlighted by low LOD and LOQ values, such as 0.1176 ng/mL and 0.8618 ng/mL, respectively, in one case, and 0.481 μg.mL-1 and 1.458 μg.mL-1 in another, indicating the capability to quantify morin even at very low levels. ijtiir.comucm.es

Table 1: Examples of Validated HPLC Methods for Morin Dihydrate Analysis
MatrixLinearity RangeLODLOQRetention Time (min)Reference
Bulk and Proliposome Formulation1-12 ng/mL0.1176 ng/mL0.8618 ng/mL4.611 ijtiir.com
Human Plasma100-500 ng/mLNot Reported100 ng/mL (LLOQ)5.12 semanticscholar.org
PLGA Nanoparticles (Methanol: 0.1N HCl)1-30 µg/mL0.481 µg/mL1.458 µg/mLNot Reported ucm.esbenthamdirect.com
PLGA Nanoparticles (Methanol)5-30 µg/mL1.23 µg/mL3.90 µg/mLNot Reported ucm.esbenthamdirect.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for morin analysis. semanticscholar.orgnih.gov This technique employs a nonpolar stationary phase, typically octadecyldimethylsilyl silica (B1680970) (C18 or ODS), and a polar mobile phase. semanticscholar.orgnih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase; more hydrophobic compounds are retained longer on the column. nih.gov

In the analysis of morin dihydrate, various RP-HPLC methods have been developed. These methods often utilize a C18 column and a mobile phase consisting of a mixture of an aqueous component (like potassium dihydrogen phosphate (B84403) buffer or water with an acidifier like acetic or formic acid) and an organic modifier (commonly acetonitrile (B52724) or methanol). semanticscholar.orgijtiir.com For example, a successful separation of morin was achieved on a C18 column (250 x 4.6 mm, 5 µm) using a mobile phase of acetonitrile and 20 mM potassium dihydrogen phosphate (pH 5.0) in a 60:40 v/v ratio. semanticscholar.org Another method used 0.1% acetic acid in water and methanol (B129727) (70:30 v/v) with a C18 column. ijtiir.com The versatility of RP-HPLC allows for the simultaneous determination of morin hydrate (B1144303) and other drugs, such as cinnarizine, in combined formulations. nih.govoup.com

Ultraviolet (UV) and Photodiode Array (PDA) detectors are the most common detectors coupled with HPLC for the analysis of morin, as it possesses chromophores that absorb light in the UV region. shimadzu.comshimadzu.eu A standard UV detector measures absorbance at one or two pre-selected wavelengths, while a PDA (or Diode Array Detector, DAD) detector can measure absorbance across an entire UV-Vis spectrum simultaneously. shimadzu.comshimadzu.eu

This multi-wavelength capability of PDA detectors offers significant advantages. It allows for the determination of the optimal detection wavelength for maximum sensitivity, provides information about peak purity by comparing spectra across a single chromatographic peak, and can help in the identification of unknown compounds. shimadzu.com For morin analysis, detection wavelengths are typically set in the range of 248 nm to 375 nm. ijtiir.comsigmaaldrich.com Specific examples include detection at 260 nm for morin in human plasma, 248 nm in bulk and proliposome formulations, and 256 nm when analyzed concurrently with cinnarizine. semanticscholar.orgijtiir.comoup.com The spectral data from a PDA detector can serve as a secondary confirmation of the analyte's identity, complementing the retention time data. shimadzu.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of TLC that provides improved resolution, sensitivity, and speed. It is a valuable tool for the quantitative analysis of morin in herbal extracts and pharmaceutical products. nih.govnih.gov The method is often validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness. nih.govnih.gov

For the analysis of morin in the heartwood of Maclura cochinchinensis, an HPTLC-densitometric method was developed using silica gel 60 F254 plates as the stationary phase. nih.govelsevierpure.com A mobile phase consisting of toluene, ethyl acetate (B1210297), and formic acid (36:12:7, v/v) provided good separation and resolution of morin. nih.gov The specificity of the method is often confirmed by overlaying the UV spectra of the morin standard with the corresponding spot in the sample extract. nih.gov Such HPTLC methods are valued for being simple, fast, and inexpensive, making them suitable for routine quality control of raw materials. nih.govelsevierpure.com

Table 2: HPTLC-Densitometric Method for Morin Analysis in Maclura cochinchinensis
ParameterFindingReference
Stationary PhaseAluminium sheet of silica gel 60 F254 nih.govnih.gov
Mobile PhaseToluene: Ethyl acetate: Formic acid (36:12:7, v/v/v) nih.gov
Scanning Wavelength410 nm nih.gov
Recovery (Accuracy)98.39% to 100.43% nih.gov
Robustness (%RSD)< 5% nih.gov

Thin-Layer Chromatography-Densitometry

Thin-Layer Chromatography (TLC) coupled with densitometric scanning is a widely used quantitative analysis technique in pharmaceutical studies. mdpi.com This method involves separating the components of a mixture on a TLC plate, followed by quantifying the separated compounds directly on the plate by measuring their absorbance or fluorescence of light. mdpi.comneliti.com

The procedure is advantageous due to its simplicity, low cost, and ability to analyze multiple samples simultaneously. mdpi.com In a typical application, solutions of the sample and standard are spotted onto a TLC plate, which is then developed in a chamber containing a suitable mobile phase. neliti.comnih.gov After development, the plate is dried, and the spots are scanned with a densitometer at a specific wavelength where the analyte absorbs maximally. nih.govneliti.com For example, a TLC-densitometry method was developed for the simultaneous determination of theophylline (B1681296) and ephedrine (B3423809) hydrochloride, where quantification was performed by measuring absorbance-reflectance at 279 nm and 505 nm, respectively. neliti.com Similarly, morin content in Maclura cochinchinensis was quantified by densitometric scanning at 410 nm. nih.gov The validation of these methods confirms their suitability for routine analysis in quality control laboratories. neliti.com

Spectroscopic and Microscopic Characterization of Morin Dihydrate and its Formulations

Beyond chromatographic separation, spectroscopic and microscopic techniques are indispensable for the fundamental characterization of morin dihydrate and its various formulations. Spectroscopy probes molecular structure and interactions, while microscopy reveals physical morphology.

Spectroscopic methods such as UV-Visible (UV-Vis) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy are employed to confirm the structure of morin and study its interactions with other molecules. UV-Vis spectroscopy is used to study the formation of complexes between morin and metal ions, such as iron (III) and tin (II), by observing shifts in the absorption spectra. researchgate.netekb.eg It has also been used to investigate the binding of morin to proteins, where changes in the absorption spectrum can indicate complex formation and conformational changes. nih.gov FT-IR spectroscopy provides information about the functional groups within a molecule. In studies of morin-protein interactions, changes in the amide I (1600–1700 cm⁻¹) and amide II (1500–1600 cm⁻¹) bands of the protein can confirm the interaction. nih.gov

Microscopic techniques are crucial for visualizing the physical form of morin and its formulations, particularly in the field of drug delivery. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to determine the size, shape, and surface morphology of nanoparticles loaded with morin. mdpi.comnih.gov For instance, TEM has been used to observe the spheroidal shape of morin-loaded mesoporous silica nanoparticles and self-assembled hydroxyethyl (B10761427) starch nanoparticles. mdpi.comnih.gov SEM has been used to visualize the needle-like crystal structure of morin obtained from a saturated solution. nih.gov Furthermore, morin hydrate itself is used as a fluorescent stain in microscopy for visualizing cellular structures and for the fluorimetric determination of various metals. sigmaaldrich.comchemimpex.com

UV-Visible Spectroscopy for Qualitative and Quantitative Analysis

UV-Visible spectroscopy is a fundamental technique for the analysis of Morin dihydrate, providing both qualitative and quantitative data. Qualitatively, the UV-Vis spectrum of Morin dihydrate dissolved in ethanol (B145695) exhibits two primary absorption bands: Band I, associated with the B-ring cinnamoyl system, and Band II, linked to the A-ring benzoyl system. nih.govsut.ac.th Studies have recorded these bands at approximately 363 nm and 263 nm, respectively. nih.govresearchgate.net

The position of the maximum absorbance wavelength (λmax) is sensitive to the solvent environment, particularly the pH. This phenomenon, known as a solvatochromic shift, provides insights into the structural behavior of the molecule in different media. For instance, the λmax of Band I shifts in response to changes in pH, which can be attributed to the ionization state of the molecule's hydroxyl groups. nih.gov In an acidic medium (pH 1.2), the peak shifts to 350 nm, while in basic media (pH 9.0), it undergoes a bathochromic (red) shift to 400 nm. nih.gov This shift in basic conditions is due to the deprotonation of hydroxyl groups, which leads to the delocalization of π-electrons. nih.gov

For quantitative purposes, UV-Visible spectroscopy offers a simple and cost-effective method for determining the concentration of Morin dihydrate. By constructing a calibration curve of absorbance versus known concentrations, the amount of the compound in an unknown sample can be accurately determined. A developed UV method demonstrated linearity over a concentration range of 1 to 12 µg/ml, with a high correlation coefficient (r²) of 0.9993, indicating a strong linear relationship. ijrpr.com

Table 1: UV-Visible Absorption Maxima (λmax) of Morin Dihydrate at Different pH

pH λmax (nm) Reference
1.2 350 nih.gov
5.0 367 nih.gov
7.0 389 nih.gov
7.4 390 nih.gov
9.0 400 nih.gov

Table 2: Example of Calibration Data for Quantitative UV Analysis of Morin

Concentration (µg/ml) Mean Absorbance (± SD) Reference
1 0.0764±0.001 ijrpr.com
2 0.1541±0.002 ijrpr.com
4 0.3087±0.001 ijrpr.com
6 0.4635±0.002 ijrpr.com
8 0.6178±0.003 ijrpr.com
10 0.7724±0.001 ijrpr.com

The linearity is described by the equation y = 0.077x + 0.0019 with a correlation coefficient (r²) of 0.9993. ijrpr.com

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation and Interaction Studies

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for elucidating the structural features of Morin dihydrate by identifying its functional groups. nih.gov The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the bonds present in the molecule. nih.gov

The FTIR spectrum of Morin dihydrate displays several characteristic absorption bands that confirm its polyhydroxylated flavonol structure. researchgate.net Broad bands observed at high wavenumbers, typically around 3376 cm⁻¹ and 3154 cm⁻¹, are attributed to the stretching vibrations of the multiple hydroxyl (-OH) groups, with the broadening indicative of hydrogen bonding. researchgate.net

Other key peaks provide further structural information. A sharp peak around 1661 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the γ-pyrone ring. researchgate.net Bands in the region of 1626-1460 cm⁻¹ are assigned to C=C and C-C stretching vibrations within the aromatic rings. researchgate.net Additionally, bending vibrations for C-OH groups are observed at lower wavenumbers, such as 1380 cm⁻¹ and 1310 cm⁻¹. researchgate.net

FTIR is also highly effective for studying the interactions of Morin dihydrate when it is encapsulated within nanocarriers. Changes in the position or intensity of the characteristic peaks of Morin can indicate successful encapsulation and reveal the nature of the interactions (e.g., hydrogen bonding) between the drug and the carrier material.

Table 3: Characteristic FTIR Absorption Bands of Morin Dihydrate

Wavenumber (cm⁻¹) Assignment Reference
3376, 3154 -OH stretching (H-bonding contribution) researchgate.net
1661 C=O stretching vibration researchgate.net
1626 C=C stretching in aromatic ring researchgate.net
1613, 1571, 1508, 1460 C=C and C-C stretching vibrations researchgate.net

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of Morin dihydrate, such as its melting point, stability, and decomposition profile. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.goviea-shc.org For a hydrated compound like Morin dihydrate, TGA can reveal distinct mass loss steps. An initial weight loss at lower temperatures (e.g., below 120°C) typically corresponds to the removal of water molecules of hydration. researchgate.netresearchgate.net Subsequent mass loss at higher temperatures indicates the thermal decomposition of the organic molecule itself. The temperature at which decomposition begins is a measure of the compound's thermal stability. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov The resulting thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) peaks. For Morin dihydrate, DSC can show an endothermic peak corresponding to the loss of water, followed by another sharp endotherm at its melting point. researchgate.net When Morin dihydrate is incorporated into nanoparticles, DSC analysis can confirm its encapsulation. The disappearance or shifting of the characteristic melting peak of Morin suggests that it has been dispersed in an amorphous state within the nanocarrier matrix, which can have significant implications for its solubility and release profile. nih.govresearchgate.net

Table 4: Illustrative Thermal Events for a Metal-Morin Hydrate Complex from TGA/DSC

Technique Temperature Range (°C) Observation Interpretation Reference
TGA < 121 Mass loss Loss of hydrated (crystalline) water molecules researchgate.net
TGA 121 - 184 Mass loss Loss of coordinated water molecules researchgate.net

Powder X-ray Diffraction (PXRD) for Crystallinity Assessment

Powder X-ray Diffraction (PXRD) is a powerful technique for assessing the solid-state nature of Morin dihydrate, specifically its degree of crystallinity. The method involves irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle. Crystalline materials produce a characteristic diffraction pattern with sharp, well-defined peaks, while amorphous materials yield a broad halo with no distinct peaks.

In the context of Morin dihydrate research, PXRD is particularly valuable for characterizing formulations, such as when the compound is loaded into nanocarriers. The native, pure form of Morin dihydrate is crystalline. However, upon encapsulation into carriers like mesoporous silica or lipid nanoparticles, its physical state can change. nih.govresearchgate.net

PXRD analysis of Morin-loaded nanoparticles often shows the absence of the sharp diffraction peaks characteristic of crystalline Morin. nih.gov Instead, a broad, amorphous pattern is observed, indicating that the Morin dihydrate has been successfully encapsulated and converted into a non-crystalline, or amorphous, state. nih.gov This transformation is significant because converting a crystalline compound into an amorphous form can disrupt the crystal lattice energy, often leading to an increase in its aqueous solubility and dissolution rate. nih.gov

Electron Microscopy (e.g., Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)) for Morphological Characterization

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for the direct visualization and morphological characterization of Morin dihydrate, especially when formulated into micro- or nanostructures.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In Morin dihydrate research, SEM is used to examine the shape, size distribution, and surface texture of particles. For instance, studies on solid lipid nanoparticles loaded with Morin dihydrate have used SEM to confirm the formation of spherical particles with smooth surfaces and a low degree of aggregation. mdpi.com The sample is typically coated with a thin layer of a conductive material, like gold, to prevent charging from the electron beam. mdpi.com

Transmission Electron Microscopy (TEM) offers even higher resolution and provides information about the internal structure of the sample, as the electron beam passes through a very thin specimen. TEM is frequently used to determine the precise size and shape of nanoparticles. Research on this compound-loaded mesoporous silica nanoparticles utilized TEM to confirm their spheroidal shape and to measure their mean particle size with high accuracy, finding it to be approximately 56.3 ± 6.5 nm. nih.gov This level of detail is crucial for understanding how the physical characteristics of nanocarriers might influence their biological performance.

Particle Size and Zeta Potential Analysis for Nanocarrier Systems

When Morin dihydrate is formulated into nanocarrier systems to improve its bioavailability, the analysis of particle size and zeta potential becomes critical for quality control and predicting in vivo behavior. nih.gov These parameters are typically measured using Dynamic Light Scattering (DLS) and Laser Doppler Anemometry, respectively. nih.govmdpi.com

Particle Size and Polydispersity Index (PDI) : Particle size is a key determinant of a nanocarrier's stability, drug release profile, and ability to permeate biological barriers. crimsonpublishers.com DLS measures the hydrodynamic diameter of particles suspended in a liquid. The PDI is a measure of the broadness of the size distribution, with values ≤ 0.3 generally indicating a moderately narrow and acceptable particle size distribution. nih.govmdpi.com Studies have reported Morin dihydrate-loaded nanoparticles with sizes ranging from approximately 60 nm to over 200 nm, depending on the formulation. mdpi.comnih.gov

Zeta Potential : This parameter measures the magnitude of the electrostatic charge on the surface of the nanoparticles. mdpi.com It is a crucial indicator of the colloidal stability of the nanosuspension. Particles with a high absolute zeta potential (typically > |30| mV) exhibit strong electrostatic repulsion, which prevents them from aggregating and ensures the long-term stability of the formulation. mdpi.comcrimsonpublishers.com The surface charge can also influence interactions with cell membranes. nih.gov Depending on the composition of the nanocarrier, Morin dihydrate formulations have been developed with both nearly neutral and high negative zeta potentials. mdpi.comnih.gov

Table 5: Particle Size and Zeta Potential of Various Morin Dihydrate Nanocarrier Systems

Nanocarrier System Mean Particle Size (nm) PDI Zeta Potential (mV) Reference
Lipid core/PLGA shell nanoparticles ~205 ~0.30 Nearly neutral nih.gov
PLGA nanoparticles (NP-MH) 205.8 ± 1.3 0.174 -20.8 ± 0.5 mdpi.com
Phe-phe functionalized PLGA NPs (NPphe-MH) 215.1 ± 7.9 0.298 -23.3 ± 0.7 mdpi.com
Solid Lipid Nanoparticles (SLNs-COM) ~120 (Radius: 60 nm) < 0.25 ~ -30 mdpi.com
Solid Lipid Nanoparticles (SLNs-PHO) ~140 (Radius: 70 nm) < 0.25 ~ -22 mdpi.com

Method Validation Parameters for Robustness and Applicability (e.g., Linearity, Precision, Accuracy, Selectivity, Sensitivity, Limits of Detection (LOD), Limits of Quantification (LOQ))

The validation of analytical methods is essential to ensure that they are reliable, reproducible, and suitable for their intended purpose, such as the quantification of Morin dihydrate in bulk form or in complex matrices like plasma or nanoparticle formulations. wjarr.com Validation is performed according to established guidelines, such as those from the International Conference on Harmonization (ICH). ucm.esnih.gov

Key validation parameters include:

Linearity : This establishes the relationship between the analytical signal and the concentration of the analyte over a defined range. For Morin dihydrate, HPLC and UV methods have demonstrated linearity over various concentration ranges, with correlation coefficients (r²) consistently above 0.99, indicating a strong linear fit. ijrpr.comnih.govsemanticscholar.orgijtiir.com

Precision : This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For validated methods, %RSD values are typically required to be less than 2%. ijrpr.comijtiir.com

Accuracy : This measures the closeness of the test results to the true value. It is often determined through recovery studies, where a known amount of pure Morin dihydrate is added to a sample matrix. The percentage of the added drug that is measured (recovered) is calculated. Acceptable recovery is generally within 98-102%. ijrpr.comijtiir.com

Selectivity/Specificity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. semanticscholar.org

Sensitivity : This is demonstrated by the Limit of Detection (LOD) and the Limit of Quantification (LOQ) . The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ijrpr.comucm.esnih.govijtiir.com

Table 6: Summary of Validation Parameters for Different Analytical Methods for Morin Dihydrate

Method Linearity Range Accuracy (% Recovery) LOD LOQ Reference
RP-HPLC 100 - 500 ng/ml >0.99 89.56 - 91.02 100 ng/ml N/A semanticscholar.org
UV-Vis 1 - 12 µg/ml 0.9993 99.83 - 100.44 0.854 µg/ml 5.281 µg/ml ijrpr.com
RP-HPLC 1 - 12 ng/ml 0.999 99.91 - 100.14 0.1176 ng/ml 0.8618 ng/ml ijtiir.com
HPTLC 300 - 700 ng/band >0.995 98.90 - 101.40 50.33 ng/band 152.50 ng/band nih.gov

Computational and in Silico Studies of Morin Dihydrate

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how morin (B1676745) dihydrate interacts with biological targets, providing information on binding energy and the specific nature of the interactions.

Molecular docking studies have been employed to predict the binding affinity of morin with a variety of protein targets. The binding affinity, often expressed as a docking score or binding energy in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger bond.

One study investigated the interaction between morin and alpha-2-macroglobulin (α2M), a major pan-proteinase inhibitor in plasma. bohrium.comnih.govnih.gov The molecular docking results revealed a strong binding affinity with a calculated binding energy of -8.1 kcal/mol, indicating a spontaneous and favorable interaction. bohrium.comnih.govresearchgate.net This binding was confirmed by fluorescence quenching tests and was found to be a dynamic interaction driven by hydrophobic forces and hydrogen bonding. nih.govnih.gov

Further research has explored morin's potential against various cellular stress markers. In a study evaluating its effects against arsenic-induced toxicity, morin was docked with several key proteins involved in oxidative stress and apoptosis. nih.gov The results demonstrated favorable binding affinities with all targets, with the strongest interactions observed for Bcl-2 (-8.0 kcal/mol) and Bax (-7.7 kcal/mol). nih.gov These findings suggest a strong potential for morin to modulate apoptotic pathways. nih.gov Docking studies have also identified morin hydrate (B1144303) as a potent agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Nuclear factor erythroid 2-related factor 2 (Nrf2), key regulators of inflammation and oxidative stress. nih.govresearchgate.netresearchgate.net

The table below summarizes the predicted binding affinities of morin with various protein targets as determined by molecular docking studies.

Target ProteinPDB IDBinding Affinity (kcal/mol)Reference
Bcl-2--8.0 nih.gov
Alpha-2-macroglobulin (α2M)--8.1 bohrium.comnih.govresearchgate.net
Bax4S0O-7.7 nih.gov
Caspase-3-- nih.gov
TNF-α2AZ5-6.6 nih.gov
SOD1CBJ- nih.gov
GSH-Px-- nih.gov
IL-1β-- nih.gov
PPARγ-- nih.govresearchgate.net
Nrf2-- nih.govresearchgate.net

Table 1: Predicted Binding Affinities of Morin with Various Protein Targets.

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions, primarily hydrogen bonds and hydrophobic interactions, are critical for the stability of the protein-ligand complex.

In the complex between morin and α2M, morin was found to form two hydrogen bonds with the Tryptophan-180 (Try-180) residue and additional hydrogen bonds with Asparagine-150 (Asn-150) and Phenylalanine-176 (Phe-176). nih.gov The stability of this complex is further enhanced by hydrophobic interactions with a range of other residues. nih.gov Similarly, the interaction of morin with the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax involves multiple amino acid residues, stabilizing morin within their respective binding sites. nih.gov For instance, morin's binding to TNF-α involves interactions with residues such as Glutamine-25 (GLN25) and Aspartic Acid-140 (ASP140). nih.gov

The table below details the key amino acid residues involved in the interaction between morin and its protein targets.

Target ProteinPDB IDKey Interacting Amino Acid ResiduesReference
Alpha-2-macroglobulin (α2M)-Try-180, Asn-150, Phe-176, Leu-71, Ser-72, Pro-75, Asp-146, Ser-157, Phe-169 nih.gov
Bax4S0OMET99, PHE100, ASN104, PHE105, ASN106, ARG109, ALA112, LEU113, ARG147, VAL180 nih.gov
TNF-α2AZ5GLN25, PRO139, ASP140, LEU142, PHE144 nih.gov

Table 2: Key Amino Acid Residues in the Binding Pockets of Morin Targets.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations provide a dynamic view of protein-ligand interactions over time, offering insights into the conformational changes and stability of the complex in a simulated biological environment.

MD simulations are used to analyze the dynamic behavior of the morin-protein complex, tracking atomic movements and changes in conformation. Studies involving morin hydrate's interaction with PPARγ and Nrf2 utilized 200-nanosecond (ns) MD simulations to confirm that the flavonoid forms a consistent and stable interaction with these nuclear receptors. researchgate.net Another study used 200 ns MD simulations to evaluate the stability of morin complexed with Glutathione-S-transferase (GST), an enzyme involved in detoxification. biruni.edu.tr These simulations help to validate the interactions predicted by molecular docking and assess how the complex behaves over a biologically relevant timescale. biruni.edu.tr

A key application of MD simulations is to evaluate the structural stability of the protein-ligand complex. This is often assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and remains intact without significant structural changes. researchgate.net For example, MD simulations performed on the morin-GST complex confirmed its stability and helped to identify key amino acid residues that maintain continuous contact throughout the simulation. biruni.edu.tr These analyses provide strong evidence that the binding observed in docking studies is maintained in a dynamic, solvated environment, reinforcing the potential of morin to act as a stable inhibitor or modulator of its target proteins. biruni.edu.tr

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Behavior Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. dokumen.pubshaoxc.com These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are fundamental to understanding a molecule's antioxidant and interactive capabilities.

DFT studies on morin have been conducted to analyze its molecular structure, vibrational spectra, and electronic characteristics. tandfonline.comresearchgate.net By using functionals like B3PW91 with a 6-311++G(d,p) basis set, researchers have investigated morin's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. nih.gov FMO analysis of morin revealed that the electron density in the neutral molecule is primarily concentrated in the B and C rings, indicating these sites are crucial for its reactivity and antioxidant activity. tandfonline.com This theoretical insight supports experimental observations about which hydroxyl groups are most likely to participate in free radical scavenging. tandfonline.com

Gene Enrichment Analysis in Mechanistic Pathways

Gene enrichment analysis is a computational method used to identify biological pathways or processes that are over-represented in a list of genes, providing mechanistic insights into the action of compounds like morin dihydrate. nih.govnih.gov This approach helps to move from the analysis of single genes to a more holistic understanding of the biological systems affected. nih.gov The analysis typically uses databases like Gene Ontology (GO), which provides structured vocabularies for molecular functions, biological processes, and cellular components, and pathway databases such as KEGG and Reactome. nih.govresearchgate.net

Studies on morin have demonstrated its ability to modulate the expression of numerous genes involved in critical cellular pathways. For example, morin has been shown to affect genes in inflammatory and oxidative stress pathways. nih.gov In a study investigating the effects of this compound on diabetic rats exposed to diesel exhaust particles, reverse transcription-polymerase chain reaction (RT-PCR) was used to quantify the expression of specific genes. The results showed that morin treatment up-regulated the mRNA expression of anti-inflammatory (IL-10) and antioxidant (HO-1) genes while down-regulating pro-inflammatory genes (IL-1). nih.gov

Furthermore, morin influences glucose uptake by modulating signaling pathways. Gene expression analysis revealed that morin increased the mRNA levels of key genes in the AKT/PI3K/GLUT4 and AMPK/GLUT4 signaling pathways, which are crucial for glucose metabolism. nih.gov

The general methodology for gene enrichment analysis involves several steps:

Generating a Gene List: This is typically a list of differentially expressed genes identified from transcriptomic experiments (e.g., RNA-Seq) comparing a morin-treated group to a control. researchgate.net

Statistical Analysis: A statistical test, such as Fisher's exact test based on the hypergeometric distribution, is used to determine if a particular pathway or GO term is enriched in the gene list more than would be expected by chance. nih.gov Gene Set Enrichment Analysis (GSEA) is a threshold-free method that analyzes all genes based on their expression rank, making it suitable for RNA-seq data. nih.gov

Interpretation and Visualization: The results are often visualized as networks or bar charts, showing the enriched pathways and the relationships between them. nih.govresearchgate.net

This analytical approach allows researchers to systematically explore the molecular functions affected by morin, linking its chemical properties to its broad pharmacological effects on pathways related to inflammation, oxidative stress, and metabolism. researchgate.netnih.gov

Table 2: Gene Pathways Modulated by Morin Dihydrate

Pathway Category Specific Genes/Pathways Modulated Biological Process Reference
Inflammation ↓ IL-1, ↑ IL-10, ↓ NF-κB, ↓ MAPK Regulation of immune and inflammatory responses. researchgate.netnih.gov
Oxidative Stress ↑ HO-1, ↑ SOD, ↑ CAT, ↑ GPx Cellular defense against oxidative damage. nih.gov
Glucose Metabolism ↑ PI3K, ↑ AKT, ↑ AMPK, ↑ GLUT4 Regulation of glucose uptake and insulin (B600854) signaling. nih.gov

In Silico Toxicity Profiling (excluding safety/adverse effects, focusing on methodology)

In silico toxicity profiling employs computational methods to predict the potential toxicity of chemical substances, including flavonoids like morin dihydrate. nih.govnih.gov This approach is gaining prominence as an alternative to traditional animal testing, aligning with the "3Rs" principle (reduce, refine, replace). ceon.rs The methodology is grounded in the understanding that a toxicity pathway begins with a molecular initiating event (MIE), which can often be predicted using computational techniques. nih.gov

The primary methodologies used in in silico toxicity profiling include:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical attempts to relate the biological activity (or toxicity) of a series of compounds to their physicochemical properties and molecular structures. youtube.com These models are built using existing experimental data from databases like the U.S. Registry of Toxic Effects of Chemical Substances (RTECS). ceon.rs For a given compound, its molecular descriptors (e.g., logP, electronic properties) are calculated and fed into the model to predict a specific toxicity endpoint, such as mutagenicity or carcinogenicity. youtube.com

Structural Alerts: This method involves identifying specific chemical substructures or fragments (structural alerts) within a molecule that are known to be associated with a particular MIE or toxicity. nih.govyoutube.com For example, an aromatic amine fragment is a well-known structural alert for mutagenicity. youtube.com Software tools can screen molecules like morin for the presence of such alerts. It is important to note that the presence of a structural alert indicates a potential for an MIE, not a direct prediction of toxicity. nih.gov

Read-Across and Category Formation: This approach involves grouping chemicals into categories based on structural similarity and a common MIE. nih.govnih.gov The toxicity of a new or untested compound (like a morin derivative) can be inferred (read-across) from the known toxicity data of other compounds in the same category. nih.gov This method relies on the principle that similar compounds are likely to have similar toxicological profiles.

Molecular Docking and Simulation: Similar to its use in predicting efficacy, molecular docking can be used to predict if a compound can bind to and inhibit or activate proteins known to be involved in toxicity pathways (off-target effects). youtube.com For instance, predicting interactions with mitochondrial proteins can help assess the potential for mitochondrial toxicity. nih.gov

Several software tools and web-based platforms are available for these analyses. For example, ProTox-II is a web server that predicts oral toxicity by comparing the query molecule to compounds with known LD50 values and identifying toxic fragments. nih.gov Other tools like lazar and CarcinoPred are used for predicting mutagenicity and carcinogenicity, respectively. nih.govnih.gov These in silico methods are often used in combination to build a comprehensive toxicity profile for a compound before it proceeds to more resource-intensive testing phases. youtube.comresearchgate.net

Table 3: Common In Silico Toxicity Prediction Methodologies

Methodology Principle Application Example Reference
QSAR Statistical correlation between chemical structure/properties and toxicity. Predicting LD50 values based on a model trained with data from similar compounds. ceon.rsyoutube.com
Structural Alerts Identification of molecular fragments associated with known toxicity mechanisms. Screening for aromatic amine groups to predict potential mutagenicity. nih.govyoutube.com
Read-Across Inferring toxicity from structurally similar compounds with known data. Estimating the eye irritation potential of a new flavonoid based on data from other flavonoids. nih.govresearchgate.net

Stability and Degradation Kinetics Research of Morin Dihydrate

Investigation of Environmental Factors Influencing Stability

The stability of morin (B1676745) dihydrate is significantly influenced by environmental conditions, with pH and light being particularly impactful. Temperature also plays a role, though often secondary to light.

pH: Morin dihydrate exhibits varying stability across different pH levels. It demonstrates maximum stability in the pH range of 1.2 to 7.4, particularly under room temperature and dark conditions. Conversely, MH shows minimum stability at pH 9.0, where rapid degradation and color changes are observed nih.govrsc.orgresearchgate.net. In basic media (pH 9.0), a new absorbance band between 310-350 nm in the UV spectrum indicates oxidation of MH rsc.orgresearchgate.net. Degradation is generally slower in acidic or near-neutral conditions compared to basic environments nih.govmdpi.com. For instance, after 96 hours of storage under room temperature light, degradation was reported as 30.41% at pH 1.2, 42.75% at pH 5.0, 26.74% at pH 7.0, and 48.26% at pH 7.4. In contrast, at pH 9.0, the degradation reached approximately 94% under similar conditions nih.gov.

Temperature: While temperature influences stability, its effect is often less pronounced than that of light. Studies indicate that MH degrades faster under freeze-light conditions compared to room temperature conditions, potentially due to molecular clustering at lower temperatures nih.govrsc.org. However, MH shows maximum stability at room temperature in dark conditions across a pH range of 1.2 to 7.4 nih.govrsc.org.

Light: Light is identified as a major factor affecting the stability of morin dihydrate, often more so than temperature nih.govmdpi.comnih.gov. Degradation is exacerbated when MH is exposed to light, particularly in combination with freezing temperatures nih.govrsc.org. For example, under freeze-light conditions, MH degraded by 93.44% at pH 9.0, whereas under freeze-dark conditions, it degraded by 33.4% nih.govrsc.org. In contrast, at room temperature in dark conditions, degradation at pH 9.0 was 93.2% after 96 hours, while in room temperature light conditions, it was 94% rsc.org.

Table 1: Morin Dihydrate Degradation Percentage After 96 Hours Storage Under Different Conditions nih.govrsc.org

Storage ConditionpH 1.2pH 5.0pH 7.0pH 7.4pH 9.0
Room Temp, Light30.41%42.75%26.74%48.26%94.00%
Room Temp, Dark10.73%12.12%10.36%13.18%93.20%
Freeze, Light46.02%82.91%80.48%77.68%93.44%
Freeze, Dark69.46%10.46%15.28%9.22%33.40%

Determination and Modeling of Degradation Kinetics

The degradation kinetics of morin hydrate (B1144303) in various physiological solutions and under different storage conditions have been investigated using classical spectroscopic methods. Degradation kinetics and regression values (r²) are calculated from linear fitted models of zero, first, and second-order kinetics to understand the rate and mechanism of degradation rsc.orgresearchgate.netrsc.org.

While specific model orders (zero, first, or second) are determined for each condition, studies indicate that the degradation process can be complex and influenced by the specific environment. For instance, the stability of MH in different media and storage conditions varies significantly, and regression values (r²) are used to assess the linearity and thus the order of the degradation rsc.orgresearchgate.netrsc.org. For example, in one study, degradation kinetics were calculated from linear fitted models of zero, first, and second-order kinetics, with r² values used to determine the best fit model for each condition rsc.orgresearchgate.netrsc.org.

Stability in Simulated Physiological Solutions and Release Media

The stability of morin dihydrate in simulated physiological solutions, such as those mimicking gastrointestinal fluids and blood plasma, is critical for its therapeutic efficacy. Research has evaluated MH stability in media with varying pH values.

Phosphate-Buffered Saline (PBS): Stability studies in PBS at pH 7.4 and pH 5.2 have been conducted. At pH 7.4, morin hydrate showed degradation of 3.8% after 3 hours, increasing to 15.9% after 48 hours. In contrast, at pH 5.2, degradation was less than 1% after 12 hours and only 3% after 48 hours mdpi.com. This indicates significantly better stability in the more acidic PBS solution. The observation of a new absorption band at approximately 325 nm in the UV-VIS spectra of the release medium at pH 7.4 suggests the degradation of MH via oxidation, a phenomenon not observed at pH 5.2 mdpi.com.

Other Physiological Media: MH has been studied in various physiological media, including 0.1 N HCl (pH 1.2), sodium acetate (B1210297) buffer (pH 5.0), water (pH 7.0), phosphate (B84403) buffer saline (pH 7.4), and tris base (pH 9.0) nih.govrsc.orgresearchgate.netrsc.org. The compound generally shows higher stability in acidic to neutral pH ranges (1.2-7.4) compared to alkaline conditions (pH 9.0) nih.govrsc.orgresearchgate.net. For example, studies have shown that MH degrades faster in basic media, with rapid degradation and color changes observed in pH 9.0 buffer rsc.orgresearchgate.net.

Table 2: Morin Dihydrate Degradation in PBS Over Time mdpi.com

Time (hours)Degradation at pH 7.4 (%)Degradation at pH 5.2 (%)
33.8< 1
1210.4< 1
2412.9< 1
4815.93.0

Table 3: Morin Dihydrate Release from Nanocarriers at Different pH Values frontiersin.orgfrontiersin.org

Nanocarrier SystemRelease Medium (pH)Time (hours)Release (%)
IONPs@CtAC-MRPhosphate buffer (pH 7.4)2420.17%
IONPs@CtAC-MRPhosphate buffer (pH 5.4)2413.35%
MNPs@OLACpH 5.42413.47%
MNPs@OLACpH 7.42448.98%

Future Research Directions and Translational Perspectives for Morin Dihydrate

Exploration of Novel Molecular Targets and Signaling Pathways

Future investigations into morin (B1676745) dihydrate must aim to expand our understanding of its molecular interactions beyond currently identified pathways. While research has established that morin modulates a variety of critical signaling cascades, the full scope of its cellular influence remains to be charted.

Comprehensive reviews and studies have shown that morin exerts its effects by influencing pathways such as:

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) nih.govresearchgate.net

Mitogen-activated protein kinase (MAPK) nih.govresearchgate.net

Janus kinases/Signal transducer and activator of transcription proteins (JAKs/STATs) nih.govresearchgate.net

Kelch-like ECH-associated protein 1/Nuclear erythroid-2-related factor (Keap1/Nrf2) nih.govresearchgate.netnih.gov

Wnt/β-catenin nih.govresearchgate.net

Mechanistic target of rapamycin (B549165) (mTOR) nih.govresearchgate.net

Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT) bmrat.org

Notch1-Snail signaling in diabetic models researchgate.net

Recent preclinical studies have also identified Peroxisome proliferator-activated receptor-gamma (PPARγ) as a key target in mitigating colon inflammation. nih.govresearchgate.net Future research should focus on identifying entirely new targets and exploring the intricate crosstalk between these known pathways. Unraveling how morin orchestrates these complex interactions will be crucial for identifying novel therapeutic applications and understanding its polypharmacological effects. Advanced molecular biology techniques can be employed to pinpoint direct binding partners and downstream effectors, providing a more complete picture of its mechanism of action.

Development of Advanced Functionalized and Targeted Delivery Systems

A significant barrier to the clinical translation of morin is its low aqueous solubility, which can limit its bioavailability and therapeutic efficacy. nih.gov The development of advanced drug delivery systems is a critical future direction to overcome this challenge and enable precise targeting of diseased tissues.

Researchers have already made progress in this area. For instance, to address neurodegenerative conditions like Alzheimer's disease, morin hydrate (B1144303) has been successfully loaded into poly(lactic-co-glycolic acid) (PLGA) nanoparticles. mdpi.com These nanoparticles were functionalized with a phenylalanine-phenylalanine dipeptide to target the L-type amino acid transporter 1 (LAT-1) expressed on the blood-brain barrier, demonstrating a strategy to enhance central nervous system delivery. mdpi.com

Another innovative approach involves the use of mannosylated liposomes to deliver morin specifically to synovial macrophages in the context of arthritis. nih.gov This targeted delivery system, with a high drug entrapment efficiency of 86.7±3.8%, effectively directed the therapeutic agent to inflammatory cells. nih.gov Furthermore, to improve its fundamental solubility, morin has been formulated into inclusion complexes with cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD). nih.gov

Future work should build on these successes by designing "smart" delivery systems that can respond to specific pathological stimuli, such as changes in pH or enzyme concentrations at the disease site. Combining targeting ligands with imaging agents in a single nanocarrier could also pave the way for theranostic applications, allowing for simultaneous diagnosis and treatment.

Integration of Omics Approaches (e.g., Proteomics, Metabolomics) in Morin Dihydrate Research

To achieve a holistic understanding of morin dihydrate's biological effects, future research must integrate systems-level "omics" technologies. Proteomics (the large-scale study of proteins) and metabolomics (the study of small-molecule metabolites) offer powerful tools to move beyond single-pathway analysis and capture a comprehensive snapshot of cellular responses to morin treatment. nih.govnih.gov

By applying integrated proteomics and metabolomics, researchers can analyze global changes in protein expression and metabolite profiles in disease models treated with morin dihydrate. nih.gov This strategy can reveal novel mechanisms of action, identify previously unknown molecular targets, and discover biomarkers that indicate a therapeutic response. For example, studies on other conditions have successfully used this integrated approach to elucidate complex disease mechanisms, such as identifying the role of amino acid metabolism in kidney injury. nih.govnih.gov

Applying a similar strategy to morin research could be transformative. For instance, in a preclinical model of a specific disease, comparing the proteomic and metabolomic profiles of treated versus untreated groups could highlight entire networks and metabolic pathways that are modulated by morin, offering unbiased insights into its efficacy and providing a foundation for more targeted mechanistic studies.

Application of Artificial Intelligence and Machine Learning in Structure-Based Drug Design for Morin Dihydrate Derivatives

While morin dihydrate possesses significant therapeutic properties, its suboptimal physicochemical characteristics can limit its potential. nih.gov Artificial intelligence (AI) and machine learning (ML) offer powerful computational tools to rationally design novel morin derivatives with enhanced efficacy, improved bioavailability, and better pharmacokinetic profiles. nih.govmdpi.com

The drug discovery process can be significantly accelerated by using AI to analyze vast chemical spaces and predict molecular properties. nih.govmdpi.com ML algorithms, such as graph neural networks (GNNs) and deep neural networks (DNNs), can be trained on large datasets of chemical structures and their corresponding biological activities. mdpi.comnih.gov These trained models can then be used for:

De Novo Drug Design: Generating novel molecular structures from scratch that are optimized for specific properties. mdpi.com

Virtual Screening: Rapidly screening large libraries of virtual compounds to identify those with the highest probability of binding to a specific target. mdpi.com

Property Prediction: Predicting the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of morin derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com

Further Pre-clinical Validation of Mechanistic Efficacy in Complex Disease Models

The translation of promising laboratory findings into clinical success requires rigorous validation in sophisticated preclinical models that accurately recapitulate human disease. nih.gov While morin dihydrate has shown efficacy in several conventional animal models—including dextran (B179266) sodium sulfate-induced colitis, diabetic nephropathy, and adjuvant-induced arthritis—the next frontier is to test its mechanistic efficacy in more complex and human-relevant systems. nih.govresearchgate.netresearchgate.netnih.gov

Advances in bioengineering have led to the development of innovative models such as:

Organoids: Three-dimensional cell cultures derived from stem cells that self-organize to mimic the structure and function of human organs. nih.govzoores.ac.cn

Organs-on-Chips: Microfluidic devices containing living cells that replicate the physiological functions and multicellular architecture of human organs. nih.gov

These advanced models offer the potential to study disease mechanisms and drug effects with higher clinical biomimicry than ever before. nih.gov Future research should leverage these systems to validate morin's efficacy. For example, patient-derived kidney organoids could be used to confirm morin's nephroprotective mechanisms in a human genetic context. zoores.ac.cn Similarly, an immune-infiltrated "gut-on-a-chip" could provide deeper insights into its anti-inflammatory effects in inflammatory bowel disease. Employing these complex models will bridge the translational gap, improve the predictive value of preclinical data, and accelerate the development of morin-based therapies. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.